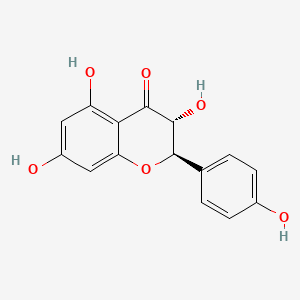

Dihydrokaempferol

説明

Aromadendrin has been reported in Camellia sinensis, Maclura pomifera, and other organisms with data available.

inhibits protein kinase C; the dihydro makes it a flavone rather than a flavonol

特性

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,14-18,20H/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADQINQHPQKXNL-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075411 | |

| Record name | Dihydrokaempferol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aromadendrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

638.00 to 639.00 °C. @ 760.00 mm Hg | |

| Record name | Aromadendrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

480-20-6 | |

| Record name | Dihydrokaempferol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aromadedrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrokaempferol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 480-20-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AROMADENDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YA4640575 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aromadendrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

247 - 249 °C | |

| Record name | Aromadendrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Dihydrokaempferol: A Technical Guide to Its Natural Sources, Distribution, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrokaempferol, a flavanonol subclass of flavonoids, is a bioactive phytochemical found across a diverse range of plant species. This technical guide provides an in-depth overview of the natural sources, distribution, and quantification of this compound. It further details experimental protocols for its extraction, isolation, and the evaluation of its antioxidant and anti-inflammatory properties. Additionally, key signaling pathways modulated by this compound, including the Keap1/Nrf2 and NF-κB pathways, are elucidated and visualized. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound, also known as aromadendrin, is distributed across various plant families, with notable concentrations in select species. It is a key intermediate in the biosynthesis of the flavonol kaempferol.[1][2] Its presence has been documented in fruits, vegetables, herbs, and medicinal plants.[3][4]

Documented Plant Sources

Several plant species have been identified as sources of this compound and its glycosides. These include, but are not limited to:

-

Manilkara zapota: The bark of this plant has been found to be a particularly rich source of (+)-dihydrokaempferol.[5]

-

Pinus sibirica : The wood of the Siberian pine contains this compound.

-

Afzelia bella : The stem bark of this tree contains this compound glycosides.

-

Alcea rosea : The flowers of this plant contain this compound-4'-O-glucopyranoside.

-

Citrus paradisi (Grapefruit): this compound glucoside has been identified in grapefruit.

-

Engelhardtia roxburghiana : This plant has been reported to contain this compound.

-

Glycosmis pentaphylla : This medicinal plant is another reported source of this compound.

-

Salix matsudana : The leaves of this plant contain various flavonoids, including this compound.

Quantitative Distribution in Plant Tissues

The concentration of this compound varies significantly between different plant parts. The following tables summarize the available quantitative data.

Table 1: Quantitative Analysis of (+)-Dihydrokaempferol in Manilkara zapota

| Plant Part | Solvent Extract | Content of (+)-dihydrokaempferol (mg/g of crude extract) |

| Bark | Methanol | 33.62 ± 0.01 |

| Water | 27.94 ± 0.01 | |

| Flowers | Methanol | 11.30 ± 0.01 |

| Water | 9.12 ± 0.02 | |

| Leaves | Methanol | 8.46 ± 0.01 |

| Water | 5.70 ± 0.01 | |

| Roots | Methanol | 23.20 ± 0.01 |

| Water | 12.44 ± 0.01 | |

| Wood | Methanol | 22.96 ± 0.01 |

| Water | 10.10 ± 0.01 |

Table 2: Quantitative Analysis of this compound-4'-O-glucopyranoside in Alcea rosea Flowers

| Extraction Method | Percentage (w/w) of this compound-4'-O-glucopyranoside |

| Maceration | 0.733 g/100 g |

| Sonication (15 min) | 0.928 g/100 g |

Experimental Protocols

This section outlines detailed methodologies for the extraction, purification, and biological evaluation of this compound.

Extraction and Isolation

The selection of an appropriate extraction method is crucial for obtaining a high yield of this compound.

Protocol 2.1.1: General Solvent Extraction

-

Plant Material Preparation: Air-dry the plant material at room temperature and grind it into a fine powder (30-40 mesh size).

-

Maceration:

-

Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture of ethanol and water) in a sealed container at room temperature for 48-72 hours with occasional shaking.

-

The solvent-to-sample ratio should be optimized, a common starting point is 10:1 (v/w).

-

-

Filtration: Filter the extract through Whatman No. 1 filter paper to separate the marc from the liquid extract.

-

Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

-

Drying: Lyophilize the concentrated extract to yield a dry powder.

Protocol 2.1.2: Purification by Column Chromatography

-

Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

-

Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel bed.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Compound Isolation: Combine the fractions containing the compound of interest and evaporate the solvent to obtain the purified this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

Protocol 2.2.1: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 x 4.6 mm, 5 µm), a pump, a UV detector, and an autosampler.

-

Mobile Phase: A gradient of methanol and 0.4% phosphoric acid in water is a common mobile phase for flavonoid analysis.

-

Standard Preparation: Prepare a stock solution of this compound standard of known concentration in methanol. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase and filter it through a 0.45 µm syringe filter.

-

Analysis: Inject the standards and samples into the HPLC system. Set the detection wavelength to approximately 290 nm for this compound.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Antioxidant Activity Assays

Protocol 2.3.1: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure:

-

Add 1 mL of the DPPH solution to 1 mL of various concentrations of the this compound solution (or plant extract) in methanol.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. Ascorbic acid can be used as a positive control.

-

Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Protocol 2.3.2: ABTS Radical Cation Scavenging Assay

-

Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay Procedure:

-

Add 1 mL of the diluted ABTS•+ solution to 1 mL of various concentrations of the this compound solution (or plant extract) in a suitable solvent.

-

Incubate the mixture at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of scavenging activity as described for the DPPH assay.

Protocol 2.3.3: Nitric Oxide Scavenging Assay

-

Reaction Mixture: Prepare a reaction mixture containing sodium nitroprusside (10 mM) in phosphate-buffered saline (PBS, pH 7.4) and various concentrations of the this compound solution.

-

Incubation: Incubate the mixture at 25°C for 150 minutes.

-

Griess Reagent: Add an equal volume of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the reaction mixture.

-

Measurement: Measure the absorbance of the chromophore formed at 546 nm.

-

Calculation: Determine the percentage of nitric oxide scavenging relative to a control without the sample.

Anti-inflammatory Activity Assay

Protocol 2.4.1: Hyaluronidase Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare a solution of hyaluronidase (from bovine testes) in a suitable buffer (e.g., acetate buffer, pH 3.5). Prepare a solution of hyaluronic acid as the substrate.

-

Assay Procedure:

-

Pre-incubate the hyaluronidase solution with various concentrations of the this compound solution at 37°C for 20 minutes.

-

Initiate the enzymatic reaction by adding the hyaluronic acid substrate and incubate at 37°C for 40 minutes.

-

-

Termination and Measurement: Stop the reaction by adding a stop reagent. The amount of N-acetylglucosamine formed can be determined colorimetrically at 585 nm after reacting with p-dimethylaminobenzaldehyde (Morgan-Elson method).

-

Calculation: Calculate the percentage of hyaluronidase inhibition compared to a control without the inhibitor.

Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cellular responses to oxidative stress and inflammation.

Flavonoid Biosynthesis Pathway

This compound is a central intermediate in the flavonoid biosynthesis pathway in plants. It is synthesized from naringenin by the enzyme flavanone 3-hydroxylase (F3H) and serves as a precursor for the synthesis of flavonols (like kaempferol) and anthocyanins.

References

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. mdpi.com [mdpi.com]

- 3. In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One moment, please... [jddtonline.info]

- 5. researchgate.net [researchgate.net]

The Dihydrokaempferol Biosynthetic Pathway: A Technical Guide for Researchers

An In-depth Exploration of the Core Pathway, Experimental Analysis, and Regulatory Networks for Drug Development and Scientific Professionals.

This technical guide provides a comprehensive overview of the dihydrokaempferol biosynthetic pathway in plants. This compound is a key flavanonol intermediate, serving as a crucial precursor for the synthesis of a wide array of flavonoids, including flavonols, anthocyanins, and proanthocyanidins. Understanding and manipulating this pathway is of significant interest for the production of valuable phytochemicals with applications in pharmaceuticals, nutraceuticals, and agriculture. This document details the core enzymatic steps, presents available quantitative data, outlines experimental protocols for analysis, and visualizes the intricate regulatory networks that govern this vital metabolic route.

The Core Biosynthetic Pathway

The synthesis of this compound originates from the general phenylpropanoid pathway, which provides the precursor p-coumaroyl-CoA. This molecule then enters the flavonoid-specific branch of metabolism. The central pathway leading to this compound involves a series of enzymatic reactions catalyzed by Chalcone Synthase (CHS), Chalcone Isomerase (CHI), and Flavanone 3-Hydroxylase (F3H).

The pathway begins with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA by Chalcone Synthase (CHS) , the first committed enzyme in flavonoid biosynthesis, to form naringenin chalcone. This unstable intermediate is then rapidly and stereospecifically cyclized by Chalcone Isomerase (CHI) to produce (2S)-naringenin, a flavanone. Finally, Flavanone 3-Hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase, catalyzes the 3-hydroxylation of naringenin to yield this compound.[1][2][3] this compound stands at a critical branch point and can be further metabolized to produce other important flavonoids. For instance, it can be converted to dihydroquercetin by Flavonoid 3'-Hydroxylase (F3'H) or to leucopelargonidin by Dihydroflavonol 4-Reductase (DFR).[1][4]

Quantitative Data

This section summarizes available quantitative data for the key enzymes in the this compound biosynthetic pathway and the expression levels of their corresponding genes. Precise quantification of these parameters is essential for metabolic engineering and modeling efforts.

Enzyme Kinetics

The kinetic properties of Chalcone Synthase (CHS) and Chalcone Isomerase (CHI) have been characterized in several plant species. This data is critical for understanding the efficiency and substrate specificity of these enzymes.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| CHS | Medicago sativa | p-Coumaroyl-CoA | 1.6 | 1.6 | 1.0 x 106 | |

| Malonyl-CoA | 31 | - | - | |||

| CHI | Oryza sativa (OsCHI3) | Naringenin Chalcone | 11.60 | 69.35 | 5.978 x 106 | |

| Isoliquiritigenin | 50.95 | 9.214 x 10-5 | 1.808 | |||

| Deschampsia antarctica (DaCHI1) | Naringenin Chalcone | 15.3 ± 1.5 | 130.3 ± 13.8 | 8.5 x 106 | ||

| Isoliquiritigenin | 15.3 ± 1.5 | 0.022 ± 0.002 | 1.4 x 103 | |||

| F3H | Petunia hybrida | (2S)-Naringenin | - | - | - |

Note: Kinetic data for F3H is less commonly reported in terms of specific Km and kcat values in the reviewed literature. The activity of F3H is often confirmed through product formation assays.

Gene Expression Levels

Transcriptomic data provides insights into the regulation of the this compound pathway at the genetic level. The following table presents the Fragments Per Kilobase of transcript per Million mapped reads (FPKM) values for genes in the this compound biosynthetic pathway from Trapa bispinosa.

| Gene | Enzyme | Repeat 1 (FPKM) | Repeat 2 (FPKM) | Repeat 3 (FPKM) |

| PAL | Phenylalanine Ammonia-Lyase | 15.34 | 16.89 | 14.98 |

| C4H | Cinnamate-4-Hydroxylase | 25.67 | 28.11 | 24.93 |

| 4CL | 4-Coumarate-CoA Ligase | 45.12 | 49.56 | 43.89 |

| CHS | Chalcone Synthase | 89.45 | 98.23 | 87.01 |

| CHI | Chalcone Isomerase | 63.21 | 69.45 | 61.56 |

| F3H | Flavanone 3-Hydroxylase | 77.89 | 85.56 | 75.83 |

Note: These values represent a snapshot of gene expression and can vary significantly based on plant species, tissue type, developmental stage, and environmental conditions.

Experimental Protocols

Accurate and reproducible experimental methods are fundamental for studying the this compound biosynthetic pathway. This section provides detailed protocols for key experiments.

Chalcone Synthase (CHS) Enzyme Assay

This protocol is adapted for the spectrophotometric analysis of CHS activity in plant extracts.

1. Plant Material Extraction:

-

Homogenize 0.4 g of fresh plant tissue in liquid nitrogen.

-

Mix the resulting powder with a solution of 40 mg of 2-mercaptoethanol in 500 mL of 0.1 M borate buffer (pH 8.0) at 4°C.

-

Add 0.1 g of Dowex 1x4 resin and stir for 10 minutes at 4°C.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C and collect the supernatant.

2. Reaction Mixture:

-

To the supernatant, add 100 µL of 10 mM potassium cyanide and 500 µL of 1 M Tris-HCl buffer (pH 7.5).

-

The final reaction mixture (1 mL) should contain:

-

50 mM Tris-HCl (pH 7.5)

-

1 mM KCN

-

10 µM p-coumaroyl-CoA

-

30 µM malonyl-CoA

-

Enzyme extract

-

3. Activity Measurement:

-

Initiate the reaction by adding malonyl-CoA.

-

Monitor the increase in absorbance at 370 nm for 1 minute at 30°C. The formation of naringenin chalcone results in an increased absorbance at this wavelength.

-

Calculate enzyme activity based on the molar extinction coefficient of naringenin chalcone.

Chalcone Isomerase (CHI) Enzyme Assay

This protocol describes a spectrophotometric assay to measure CHI activity.

1. Recombinant Protein Purification (if applicable):

-

Express the CHI gene in a suitable host (e.g., E. coli).

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

2. Reaction Mixture:

-

Prepare a reaction mixture (total volume 50 µL) containing:

-

50 mM potassium phosphate buffer (pH 7.5)

-

50 µM naringenin chalcone (substrate)

-

10 µg of purified recombinant CHI protein or crude plant extract.

-

3. Activity Measurement:

-

Incubate the reaction mixture at 30°C for 5 minutes.

-

Monitor the decrease in absorbance at 390 nm, which corresponds to the conversion of naringenin chalcone to naringenin.

-

A control reaction without the enzyme should be run to account for spontaneous isomerization.

Flavanone 3-Hydroxylase (F3H) Enzyme Assay

This protocol outlines an in vivo feeding assay using E. coli expressing F3H, followed by HPLC analysis.

1. Expression System:

-

Transform E. coli BL21(DE3) cells with an expression vector containing the F3H gene.

-

Grow an overnight culture and induce protein expression with IPTG.

2. Substrate Feeding:

-

To the induced bacterial culture, add the substrate naringenin to a final concentration of 50-100 µM.

-

Continue to incubate the culture at a lower temperature (e.g., 28°C) for 24-48 hours.

3. Extraction and Analysis:

-

Pellet the cells by centrifugation.

-

Extract the flavonoids from the culture medium and cell pellet with ethyl acetate.

-

Evaporate the solvent and redissolve the residue in methanol.

-

Analyze the sample by HPLC to detect the formation of this compound. A C18 column with a water/acetonitrile or water/methanol gradient is typically used. Detection is performed using a UV-Vis detector at around 290 nm.

LC-MS Method for this compound Quantification

This protocol provides a general framework for the quantification of this compound and other flavonoids using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

-

Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract with 80% methanol containing an internal standard.

-

Sonicate for 30 minutes and then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and filter through a 0.22 µm syringe filter.

2. LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be 5-95% B over 20-30 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40°C.

3. MS Conditions:

-

Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: For this compound (m/z 289), a characteristic transition to a fragment ion (e.g., m/z 153) would be monitored.

-

Quantification: Generate a standard curve using a pure this compound standard.

Regulatory Networks

The biosynthesis of this compound is tightly regulated by a complex network of signaling pathways that respond to both developmental cues and environmental stimuli. These include light, stress, and plant hormones.

Light and Stress Signaling

Light is a primary environmental factor that induces flavonoid biosynthesis. UV-B radiation is perceived by the UVR8 photoreceptor, which then interacts with COP1, leading to the stabilization of the HY5 transcription factor. HY5, in turn, activates the expression of key biosynthetic genes, including CHS, CHI, and F3H. Abiotic stresses, such as high light intensity and drought, also upregulate the expression of these genes, often through the generation of reactive oxygen species (ROS) which act as secondary messengers.

Hormonal Regulation

Plant hormones play a crucial role in modulating the this compound biosynthetic pathway, often in a complex interplay.

-

Auxin: Indole-3-acetic acid (IAA) can induce the expression of flavonoid biosynthetic genes, including CHS and F3'H, through a TIR1-dependent signaling pathway that converges on the MYB12 transcription factor. Flavonoids, in turn, can act as negative regulators of auxin transport.

-

Gibberellins (GAs): GAs generally act as repressors of flavonoid biosynthesis. The GA signaling pathway, which involves the degradation of DELLA proteins, can lead to the downregulation of genes in the flavonoid pathway.

-

Abscisic Acid (ABA): ABA, often associated with stress responses, can promote the expression of flavonoid biosynthetic genes, including F3H, leading to the accumulation of flavonoids.

-

Jasmonates (JAs): Jasmonic acid and its derivatives are key signaling molecules in plant defense and can induce the expression of flavonoid biosynthetic genes. The JA signaling pathway involves the degradation of JAZ repressor proteins, which allows for the activation of transcription factors like MYC2 that regulate flavonoid biosynthesis.

Conclusion

The this compound biosynthetic pathway represents a central hub in plant flavonoid metabolism, producing a precursor for a multitude of bioactive compounds. This technical guide has provided a detailed overview of the core enzymatic steps, summarized available quantitative data, presented key experimental protocols, and illustrated the complex regulatory networks that control this pathway. A thorough understanding of these aspects is paramount for researchers, scientists, and drug development professionals seeking to harness the potential of plant-derived flavonoids for various applications. Further research to fill the remaining gaps in our knowledge, particularly regarding the specific kinetics of all enzymes and in vivo metabolite concentrations, will be crucial for advancing the field of metabolic engineering and the development of novel therapeutics.

References

- 1. Gibberellins Inhibit Flavonoid Biosynthesis and Promote Nitrogen Metabolism in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gibberellins Inhibit Flavonoid Biosynthesis and Promote Nitrogen Metabolism in Medicago truncatula [ouci.dntb.gov.ua]

- 3. mdpi.com [mdpi.com]

- 4. Friends in Arms: Flavonoids and the Auxin/Cytokinin Balance in Terrestrialization - PMC [pmc.ncbi.nlm.nih.gov]

Dihydrokaempferol: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrokaempferol (DHK), also known as aromadendrin, is a naturally occurring flavonoid found in a variety of plants. This technical guide provides an in-depth overview of the diverse biological activities of DHK, with a focus on its therapeutic potential. This document summarizes key quantitative data, details common experimental methodologies for assessing its activity, and visualizes the intricate signaling pathways through which DHK exerts its effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

This compound (3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-4-one) is a flavanonol, a type of flavonoid, that has garnered significant scientific interest due to its wide spectrum of pharmacological properties.[1] Structurally similar to kaempferol but lacking the C2-C3 double bond, DHK exhibits a range of biological activities, including antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][3] Its therapeutic potential is being explored for a variety of conditions, making it a promising candidate for further investigation and drug development.[2]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data reported for the various biological activities of this compound.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Strain | MIC (μg/mL) | Reference |

| Staphylococcus aureus | Methicillin-resistant (MRSA) | 6.25 | |

| Enterococcus spp. | Vancomycin-resistant (VRE) | 6.25 | |

| Candida albicans | - | Active (Zone of Inhibition: 24-30 mm) | |

| Escherichia coli | - | Active (Zone of Inhibition: 24-30 mm) |

Note: Further research is required to establish a more comprehensive list of MIC values against a wider range of microorganisms.

Table 2: Antioxidant Activity of this compound

| Assay | IC50 (µg/mL) | Reference |

| DPPH radical scavenging | Strong activity reported | |

| ABTS radical scavenging | Strong activity reported | |

| Ferric Reducing Antioxidant Power (FRAP) | Strong activity reported |

Note: Specific IC50 values for DPPH, ABTS, and FRAP assays for this compound were not consistently found in the initial search. The referenced literature qualitatively describes strong activity.

Table 3: Anticancer Activity of this compound

| Cell Line | Cancer Type | Effect | Reference |

| Rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs) | - | Concentration-dependent inhibition of viability, induced apoptosis | |

| Human malignant melanoma cells (SK-Mel-28) | Melanoma | Inhibition of cell migration and invasion |

Note: Specific IC50 values for cytotoxicity against various cancer cell lines are an area for further investigation.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Keap1/Nrf2 Signaling Pathway (Antioxidant Response)

This compound has been shown to ameliorate oxidative stress by activating the Keap1/Nrf2 pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. DHK can disrupt the Keap1-Nrf2 interaction, leading to the nuclear translocation of Nrf2 and subsequent transcription of antioxidant response element (ARE)-dependent genes.

References

An In-depth Technical Guide to the Antioxidant Properties of Dihydrokaempferol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrokaempferol (DHK), also known as aromadendrin, is a flavonoid belonging to the flavanonol subclass. Found in various botanicals, it has garnered significant interest for its potential health benefits, primarily attributed to its antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant mechanisms of this compound, supported by quantitative data from various in vitro and cellular assays. Detailed experimental protocols for key assays are provided, and the modulation of critical signaling pathways, including the Nrf2/Keap1 and MAPK pathways, is elucidated through diagrammatic representations. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play a role in cellular signaling, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous chronic diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage. Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their potent antioxidant activities.

This compound (3,5,7,4'-tetrahydroxyflavanone) is the 3,4-dihydro derivative of the flavonol kaempferol. Its chemical structure, characterized by multiple hydroxyl groups, endows it with the ability to scavenge free radicals and chelate metal ions, which are key mechanisms of its antioxidant action.[1][2] This guide delves into the multifaceted antioxidant properties of this compound, presenting a compilation of quantitative data, detailed experimental methodologies, and an exploration of the molecular pathways it influences.

In Vitro Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using a variety of in vitro assays that measure its ability to scavenge different types of free radicals and reduce oxidizing agents. The following tables summarize the quantitative data obtained from these assays.

Radical Scavenging and Reducing Power Assays

These assays directly measure the ability of a compound to donate a hydrogen atom or an electron to a stable radical or a metal ion.

| Assay | Compound | Result | Reference |

| Trolox Equivalent Antioxidant Capacity (TEAC) | This compound | 0.307 mM Trolox Equivalents | [3] |

| Ferric Reducing Antioxidant Power (FRAP) | This compound | 0.092 mM Fe(II) Equivalents | [3] |

Cellular Antioxidant Mechanisms

Beyond direct radical scavenging, this compound exerts its antioxidant effects within a cellular context by modulating endogenous antioxidant defense systems and signaling pathways involved in the response to oxidative stress.

Modulation of Antioxidant Enzyme Activity

This compound has been shown to influence the activity of key antioxidant enzymes. While direct quantitative data for this compound is limited, studies on the closely related kaempferol provide valuable insights. Kaempferol glycosides have been demonstrated to normalize the activities of hepatic superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in mice with CCl4-induced liver injury. This suggests that this compound may also enhance the cellular enzymatic antioxidant defense.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a major consequence of oxidative stress, leading to cellular damage. Malondialdehyde (MDA) is a key biomarker of lipid peroxidation. Pretreatment with kaempferol glycosides has been shown to improve liver thiobarbituric acid reactive substances (TBARS) levels, which are indicative of MDA, in a mouse model of liver injury. This suggests that this compound likely possesses the ability to protect cell membranes from oxidative damage.

Modulation of Signaling Pathways

This compound's antioxidant effects are intricately linked to its ability to modulate key signaling pathways that regulate the cellular response to oxidative stress.

Nrf2/Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, including heme oxygenase-1 (HO-1).

This compound has been shown to activate the Nrf2 pathway. It suppresses the level of Keap1, thereby promoting the transcriptional activation of nuclear Nrf2. Molecular docking studies further suggest a potential interaction between this compound and Keap1.

Figure 1: this compound-mediated activation of the Nrf2 signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial in transducing extracellular signals into cellular responses, including those to oxidative stress. Oxidative stress can lead to the activation of JNK and p38, which are often associated with pro-apoptotic and inflammatory responses, while the role of ERK is more complex, sometimes promoting survival and at other times contributing to cell death.

Studies on the related flavonoid kaempferol have demonstrated its ability to modulate these pathways. For instance, kaempferol has been shown to increase the phosphorylation of JNK and p38 while decreasing the phosphorylation of ERK in certain cancer cell lines, suggesting a role in MAPK-mediated apoptosis. In the context of oxidative stress, the activation of JNK and p38 is often linked to cellular damage. By modulating these pathways, this compound may exert a protective effect against oxidative stress-induced apoptosis.

Figure 2: Potential modulation of MAPK signaling pathways by this compound.

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays mentioned in this guide.

Trolox Equivalent Antioxidant Capacity (TEAC) Assay

This assay measures the ability of an antioxidant to scavenge the stable radical cation ABTS•+.

-

Reagents:

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS) solution (7 mM in water).

-

Potassium persulfate solution (2.45 mM in water).

-

Phosphate buffered saline (PBS), pH 7.4.

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) standards.

-

This compound solution of known concentration.

-

-

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of the this compound solution or Trolox standards to 1 mL of the diluted ABTS•+ solution.

-

Incubate the mixture at 30°C for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage inhibition of absorbance and plot a standard curve using the Trolox standards.

-

Determine the TEAC value of this compound from the standard curve.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants.

-

Reagents:

-

Acetate buffer (300 mM, pH 3.6).

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

-

20 mM FeCl₃·6H₂O solution.

-

FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Prepare fresh daily and warm to 37°C before use.

-

Ferrous sulfate (FeSO₄·7H₂O) standards.

-

This compound solution of known concentration.

-

-

Procedure:

-

Add 50 µL of the this compound solution or ferrous sulfate standards to 1.5 mL of the FRAP reagent.

-

Incubate the mixture at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

Plot a standard curve using the ferrous sulfate standards.

-

Calculate the FRAP value of this compound from the standard curve, expressed as mM Fe(II) equivalents.

-

Figure 3: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Western Blot for Nrf2 Nuclear Translocation

This protocol outlines the general steps for detecting the translocation of Nrf2 from the cytoplasm to the nucleus.

-

Materials:

-

Cell culture reagents.

-

This compound.

-

Nuclear and cytoplasmic extraction kit.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies: anti-Nrf2 (e.g., rabbit polyclonal, 1:1000 dilution), anti-Lamin B1 (nuclear marker, 1:1000), anti-β-actin (cytoplasmic marker, 1:5000).

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000).

-

Chemiluminescence substrate.

-

Imaging system.

-

-

Procedure:

-

Treat cultured cells with this compound for the desired time.

-

Isolate nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions.

-

Determine the protein concentration of each fraction using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Probe separate blots with antibodies against Lamin B1 and β-actin to confirm the purity of the nuclear and cytoplasmic fractions, respectively.

-

Conclusion

This compound exhibits significant antioxidant properties through multiple mechanisms. In vitro assays demonstrate its capacity for direct radical scavenging and reduction of oxidizing agents. On a cellular level, it appears to enhance the endogenous antioxidant defense system and protect against lipid peroxidation. Furthermore, this compound modulates key signaling pathways, notably activating the Nrf2/Keap1 pathway, a central regulator of the cellular antioxidant response, and potentially influencing MAPK signaling to mitigate oxidative stress-induced cellular damage.

The data and protocols presented in this guide underscore the potential of this compound as a natural antioxidant agent. Further research is warranted to fully elucidate its in vivo efficacy and to explore its therapeutic applications in the prevention and treatment of oxidative stress-related diseases. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the understanding and utilization of this compound's antioxidant capabilities.

References

Dihydrokaempferol as a Precursor to Kaempferol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol, a ubiquitous flavonol found in a wide array of plant species, has garnered significant attention within the scientific and pharmaceutical communities for its potent antioxidant, anti-inflammatory, and anticancer properties. The biosynthesis of kaempferol from its immediate precursor, dihydrokaempferol, represents a critical and often rate-limiting step in the broader flavonoid pathway. This technical guide provides a comprehensive overview of this pivotal conversion, detailing the enzymatic machinery, reaction kinetics, and regulatory networks that govern this process. It is designed to serve as a foundational resource for researchers engaged in the study of flavonoid biosynthesis, metabolic engineering for enhanced flavonol production, and the development of kaempferol-based therapeutics. This document synthesizes current knowledge on experimental protocols for enzyme characterization and quantification, presents key quantitative data in a comparative format, and visualizes the intricate signaling and biosynthetic pathways involved.

The Core Biosynthetic Conversion: this compound to Kaempferol

The conversion of this compound to kaempferol is a deceptively simple yet elegant dehydrogenation reaction that introduces a double bond between the C2 and C3 positions of the C-ring of the flavonoid skeleton. This transformation is catalyzed by the enzyme Flavonol Synthase (FLS) (EC 1.14.20.6).[1] FLS is a non-heme ferrous (Fe²⁺) and 2-oxoglutarate-dependent dioxygenase (2-ODD) that plays a central role in the biosynthesis of flavonols.[2]

The overall reaction can be summarized as follows:

(2R,3R)-Dihydrokaempferol + 2-Oxoglutarate + O₂ → Kaempferol + Succinate + CO₂ + H₂O

This enzymatic step is a crucial bifurcation point in the flavonoid pathway. This compound can also be a substrate for Dihydroflavonol 4-reductase (DFR), which shunts the metabolic flow towards the synthesis of anthocyanins and proanthocyanidins.[3][4] Therefore, the relative activities of FLS and DFR are key determinants of the final flavonoid profile in a given plant tissue.

The broader biosynthetic pathway leading to this compound commences with the amino acid phenylalanine. A series of enzymatic reactions catalyzed by Phenylalanine Ammonia Lyase (PAL), Cinnamic Acid 4-hydroxylase (C4H), 4-Coumaric Acid Ligase (4CL), Chalcone Synthase (CHS), and Chalcone Isomerase (CHI) lead to the formation of naringenin.[3] Naringenin is then hydroxylated at the 3-position by Flavanone 3-hydroxylase (F3H) to yield this compound.

Quantitative Data on Kaempferol Production and Enzyme Kinetics

The efficiency of the conversion of this compound to kaempferol is a critical parameter in both natural and engineered systems. The kinetic properties of FLS have been characterized from various plant sources, revealing differences in substrate affinity and catalytic efficiency. Furthermore, metabolic engineering efforts in microorganisms have provided valuable data on the achievable titers and yields of kaempferol.

Table 1: Kinetic Parameters of Flavonol Synthase (FLS) with this compound as a Substrate

| Enzyme Source | Km (µM) | Vmax (units) | Catalytic Efficiency (kcat/Km) | Reference |

| Citrus unshiu | 45 | Not Reported | Not Reported | |

| Ornithogalum caudatum (OcFLS1) | 28.5 ± 2.1 | 1.2 ± 0.1 nkat/mg | 1.5 x 104 M-1s-1 | |

| Ornithogalum caudatum (OcFLS2) | 35.7 ± 3.2 | 1.5 ± 0.2 nkat/mg | 1.5 x 104 M-1s-1 | |

| Zea mays (ZmFLS1) | 1.8 ± 0.3 | Not Reported | 4.8 x 105 M-1s-1 |

Table 2: Heterologous Production of Kaempferol from this compound Precursors

| Host Organism | Precursor | Kaempferol Titer (mg/L) | This compound Accumulation (mg/L) | Key Engineering Strategy | Reference |

| Saccharomyces cerevisiae | Naringenin | 6.03 | 23.62 | Expression of AtF3H and MdFLS | |

| Saccharomyces cerevisiae | Naringenin | 12.98 | 16.77 | Expression of AtF3H and a more efficient PdFLS | |

| Saccharomyces cerevisiae | Glucose (de novo) | 6.97 | 3.55 | Overexpression of acetyl-CoA pathway and PdFLS | |

| Escherichia coli | Naringenin | 1184.2 ± 16.5 | Not Reported | Screening of key enzymes and fed-batch fermentation | |

| Saccharomyces cerevisiae | Glucose (de novo) | 956 | 19 (after FLS amplification) | Amplification of rate-limiting AtFLS |

Experimental Protocols

Expression and Purification of Recombinant Flavonol Synthase (FLS)

This protocol outlines a general method for the expression and purification of His-tagged FLS in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a His-tag (e.g., pET series)

-

Luria-Bertani (LB) broth with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

SDS-PAGE reagents

Procedure:

-

Transformation: Transform the FLS-containing expression vector into competent E. coli cells.

-

Culture Growth: Inoculate a single colony into a starter culture of LB broth with the selective antibiotic and grow overnight. Use the starter culture to inoculate a larger volume of LB broth and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. To improve protein solubility, the culture temperature can be lowered to 16-20°C for overnight induction.

-

Cell Harvest: Harvest the cells by centrifugation.

-

Lysis: Resuspend the cell pellet in ice-cold lysis buffer and disrupt the cells by sonication.

-

Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble protein.

-

Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged FLS with elution buffer.

-

Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

In Vitro Flavonol Synthase (FLS) Enzyme Assay

This protocol describes a method to determine the enzymatic activity of purified FLS.

Materials:

-

Purified FLS enzyme

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.0)

-

This compound (substrate)

-

2-Oxoglutarate (co-substrate)

-

FeSO₄ (cofactor)

-

Ascorbic acid (cofactor)

-

Methanol (for quenching and extraction)

-

HPLC system for product analysis

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, 2-oxoglutarate, FeSO₄, and ascorbic acid.

-

Enzyme Addition: Add the purified FLS enzyme to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding the substrate, this compound.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 10-60 minutes).

-

Quenching: Stop the reaction by adding an equal volume of methanol.

-

Analysis: Centrifuge the quenched reaction to pellet any precipitated protein. Analyze the supernatant by HPLC to quantify the amount of kaempferol produced.

HPLC Quantification of this compound and Kaempferol

This protocol provides a general HPLC method for the separation and quantification of this compound and kaempferol.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol with 0.1% formic acid). A typical gradient could be: 0-20 min, 15-60% B; 20-25 min, 60% B; 25-30 min, 60-15% B; 30-35 min, 15% B.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: this compound can be detected at ~290 nm and kaempferol at ~365 nm.

-

Column Temperature: Ambient or controlled at 25-30°C.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare stock solutions of this compound and kaempferol of known concentrations in methanol. Prepare a series of working standards by diluting the stock solutions to create a calibration curve.

-

Sample Preparation: For in vitro enzyme assays, the quenched reaction mixture can be directly injected after filtration. For biological samples, an extraction step (e.g., with methanol or ethanol) followed by filtration is necessary.

-

Analysis: Inject the standards and samples onto the HPLC system. Identify the peaks based on their retention times compared to the standards.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the calibration curve to determine the concentration of this compound and kaempferol in the samples.

Signaling Pathways and Regulatory Networks

The biosynthesis of kaempferol is tightly regulated at the transcriptional level, and kaempferol itself can modulate various cellular signaling pathways.

Transcriptional Regulation of Flavonol Synthase (FLS)

The expression of the FLS gene is controlled by a complex network of transcription factors, primarily from the R2R3-MYB family. These transcription factors can be activated in response to various developmental cues and environmental stimuli, such as UV-B radiation and hormonal signals.

-

MYB Transcription Factors: In Arabidopsis thaliana, MYB11, MYB12, and MYB111 are key activators of early flavonoid biosynthesis genes, including CHS, CHI, F3H, and FLS. Other MYB proteins, such as MYB21, have been shown to specifically regulate FLS1 expression in floral tissues.

-

Other Transcription Factors: Members of the AP2/ERF and WRKY families of transcription factors have also been implicated in the direct regulation of FLS gene expression.

-

Hormonal and Abiotic Stress Regulation: Plant hormones such as jasmonic acid and abiotic stresses like drought and high salinity can induce the expression of FLS and other flavonoid biosynthesis genes, leading to the accumulation of kaempferol, which can act as a protective compound.

Kaempferol's Role in Cellular Signaling

Once synthesized, kaempferol can exert its biological effects by modulating a variety of intracellular signaling pathways. In the context of drug development, its anticancer properties are of particular interest.

-

Apoptosis and Cell Cycle Arrest: Kaempferol can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells by influencing pathways such as the PI3K/AKT, MEK/ERK, and JNK signaling cascades.

-

Inflammation: It can inhibit inflammatory responses by downregulating the activity of transcription factors like NF-κB.

-

Oxidative Stress: Kaempferol can modulate the Nrf2-ARE signaling pathway, which is a key regulator of the cellular antioxidant response.

Visualizations

Diagram 1: Biosynthetic Pathway from this compound to Kaempferol```dot

Caption: Transcriptional control of the Flavonol Synthase (FLS) gene.

Diagram 4: Kaempferol's Influence on Cancer Cell Signaling

Caption: Modulation of cancer cell signaling pathways by kaempferol.

Conclusion

The enzymatic conversion of this compound to kaempferol by Flavonol Synthase is a cornerstone of flavonoid biosynthesis and a critical determinant of the accumulation of this medicinally important flavonol. A thorough understanding of the underlying biochemistry, enzyme kinetics, and regulatory mechanisms is paramount for the successful metabolic engineering of microbial and plant systems for enhanced kaempferol production. Furthermore, elucidating the intricate ways in which kaempferol modulates cellular signaling pathways opens new avenues for the development of novel therapeutic interventions for a range of human diseases. This guide provides a foundational framework of technical information to support ongoing and future research in these exciting fields.

References

- 1. Involvement of the R2R3-MYB transcription factor MYB21 and its homologs in regulating flavonol accumulation in Arabidopsis stamen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Transcriptional regulation of flavonol biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

In Vitro Anticancer Effects of Dihydrokaempferol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrokaempferol (DHK), a dihydroflavonoid found in various medicinal plants, has emerged as a promising natural compound with potential anticancer properties. This technical guide provides a comprehensive overview of the in vitro anticancer effects of this compound, with a focus on its mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual representations of cellular signaling pathways and experimental workflows to facilitate further research and drug development efforts in the field of oncology.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites in plants, are known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. This compound (2,3-dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one), also known as aromadendrin, is the 2,3-dihydro derivative of the flavonol kaempferol. While extensive research has been conducted on the anticancer properties of kaempferol, recent studies have begun to elucidate the specific anticancer potential of this compound. This guide synthesizes the current understanding of DHK's in vitro anticancer activities to serve as a valuable resource for the scientific community.

Cytotoxicity of this compound Across Cancer Cell Lines

The cytotoxic effect of this compound has been evaluated in a limited number of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |

| SK-Mel-28 | Malignant Melanoma | Data not explicitly quantified in the provided abstract, but significant growth inhibition was observed.[1] | Not specified | MTT Assay |

| A549 | Lung Cancer | Antiproliferative activity observed from a fraction containing this compound.[1] | Not specified | Not specified |

| AGS | Stomach Cancer | Antiproliferative activity observed from a fraction containing this compound.[1] | Not specified | Not specified |

Note: There is a significant lack of publicly available, specific IC50 values for this compound across a wide range of cancer cell lines. The data for Kaempferol, a structurally similar compound, is more extensive and may provide some guidance for future studies.

Mechanisms of Anticancer Action

This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and modulating critical signaling pathways involved in cancer cell proliferation and survival.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. This compound has been shown to induce apoptosis in cancer cells through the modulation of key regulatory proteins.

-

Regulation of Bcl-2 Family Proteins: In synovial cells, this compound promotes the expression of pro-apoptotic proteins Bax and Bad, while inhibiting the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the activation of the intrinsic apoptotic pathway.

-

Caspase Activation: The initiation of the caspase cascade is a hallmark of apoptosis. This compound treatment has been associated with the activation of this cascade.[1]

-

Morphological Changes: Treatment with this compound leads to morphological changes characteristic of apoptosis, such as the onset of red fluorescence in cells stained with acridine orange/propidium iodide, indicating loss of membrane integrity in late-stage apoptosis.

Inhibition of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. This compound has demonstrated the ability to inhibit these processes in human malignant melanoma cells in a dose-dependent manner.

Modulation of Signaling Pathways

This compound's anticancer effects are mediated by its influence on key intracellular signaling pathways that regulate cell growth, proliferation, and survival.

-

NF-κB/MAPK Signaling Pathways: In human malignant melanoma cells (SK-Mel-28), the antitumor activity of this compound is mediated through the up-regulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. The MAPK family, including ERK, JNK, and p38, plays a complex role in cancer, and its upregulation can, in some contexts, lead to apoptosis or cell cycle arrest. Similarly, while NF-κB is often associated with pro-survival signals, its sustained activation can also trigger apoptosis.

Caption: this compound upregulates NF-κB and MAPK signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's in vitro anticancer effects. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., SK-Mel-28) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare various concentrations of this compound in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically presented as a histogram showing the number of cells in each phase of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the investigation of signaling pathway modulation.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p65, p-JNK, Bax, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations of Experimental Workflows and Logical Relationships

Caption: A typical workflow for evaluating this compound's anticancer effects.

Conclusion and Future Directions

The available in vitro evidence suggests that this compound possesses notable anticancer properties, including the ability to induce apoptosis and inhibit cell migration and invasion, particularly in malignant melanoma. The modulation of the NF-κB and MAPK signaling pathways appears to be a key mechanism underlying these effects. However, the current body of research on this compound is still in its early stages.

Future research should focus on:

-

Expanding the Scope: Evaluating the cytotoxic effects of this compound across a broader panel of cancer cell lines to identify specific cancer types that are most sensitive to its action.

-

Quantitative Analysis: Generating robust and reproducible IC50 data for various cancer cell lines.

-

In-depth Mechanistic Studies: Further elucidating the precise molecular targets and signaling pathways modulated by this compound in different cancer contexts.

-

In Vivo Studies: Translating the promising in vitro findings into preclinical animal models to assess the in vivo efficacy, safety, and pharmacokinetic profile of this compound.

References

The Neuroprotective Potential of Dihydrokaempferol: A Technical Guide for Researchers

Introduction

Dihydrokaempferol (DHK), also known as aromadendrin, is a natural dihydroflavonol found in various plants, including Bauhinia championii. As a member of the flavonoid family, it shares structural similarities with compounds known for their potent antioxidant and anti-inflammatory properties, such as kaempferol. Neurodegenerative diseases, characterized by progressive neuronal loss, represent a significant and growing global health challenge. The multifactorial nature of these diseases, involving oxidative stress, neuroinflammation, and apoptosis, necessitates the exploration of multi-target therapeutic agents. This compound has emerged as a promising candidate due to its demonstrated ability to modulate key cytoprotective pathways.

This technical guide provides an in-depth overview of the neuroprotective potential of this compound, focusing on its core mechanisms of action, experimental evidence, and detailed protocols for researchers, scientists, and drug development professionals.

Core Mechanisms of Neuroprotection

The neuroprotective effects of this compound are primarily attributed to its potent antioxidant and anti-inflammatory activities, which are mediated through the modulation of critical intracellular signaling pathways.

Primary Mechanism: Activation of the Keap1/Nrf2 Antioxidant Pathway

The most direct evidence for this compound's mechanism of action comes from studies demonstrating its role as a potent activator of the Keap1/Nrf2 pathway. Under conditions of oxidative stress, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is released from its cytosolic repressor Keap1 (Kelch-like ECH-associated protein 1). Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and other antioxidant enzymes.

Molecular docking studies have suggested a potential interaction between DHK and Keap1, indicating that DHK may act as an agonist of the Keap1/Nrf2 pathway, thereby enhancing the cellular antioxidant defense system. This action reduces the levels of reactive oxygen species (ROS) and mitigates oxidative stress-induced cellular damage.

Potential Mechanism: Modulation of the PI3K/Akt Survival Pathway

While direct evidence in neuronal models for DHK is still emerging, many flavonoids, including the structurally similar kaempferol, exert neuroprotective effects by activating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1] This pathway is central to promoting cell survival, proliferation, and growth. Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins such as GSK-3β and Bad. This cascade ultimately suppresses apoptosis and enhances neuronal survival.[2][3] It is plausible that this compound shares this mechanism, making the PI3K/Akt pathway a key area for future investigation.[1][4]

Anti-Apoptotic and Anti-Inflammatory Effects

This compound's role in apoptosis is complex and may be cell-type specific. While one study on synoviocytes reported pro-apoptotic effects, this is contrary to the anti-apoptotic activity typically required for neuroprotection. The related flavonoid kaempferol consistently demonstrates anti-apoptotic effects in neuronal cells by modulating the Bcl-2 family of proteins (increasing anti-apoptotic Bcl-2 and decreasing pro-apoptotic Bax) and inhibiting the activation of executioner caspases like caspase-3.

Furthermore, flavonoids are well-known for their anti-inflammatory properties. Kaempferol and its glycosides have been shown to inhibit key inflammatory transcription factors such as NF-κB and STAT3, thereby reducing the production of pro-inflammatory cytokines and mediators in the brain. This suggests another plausible, yet unconfirmed, avenue for DHK's neuroprotective action.

Quantitative Data Summary

Currently, published quantitative data on the direct neuroprotective effects of this compound is limited. The following table summarizes representative data from a study investigating DHK in a non-neuronal model of severe acute pancreatitis (SAP), which highlights its potent antioxidant effects. This data provides a foundation for designing future neuroprotection studies.

| Parameter | Experimental Model | Treatment/Concentration | Result | Reference |

| Cytotoxicity | Mouse Pancreatic Acinar Cells (in vitro) | DHK (12.5, 25, 50, 100, 200 µM) vs. CER+LPS | Dose-dependent increase in cell viability | |

| Amylase/Lipase | Mouse SAP Model (in vivo) | DHK (20, 40, 80 mg/kg, oral) | Dose-dependent reduction in serum amylase and lipase | |

| Oxidative Stress | Mouse Pancreatic Tissue (in vivo) | DHK (40, 80 mg/kg) | Significant decrease in MDA and ROS levels | |

| Antioxidant | Mouse Pancreatic Tissue (in vivo) | DHK (40, 80 mg/kg) | Significant increase in GSH levels | |

| Nrf2 Pathway | Mouse Pancreatic Acinar Cells (in vitro) | DHK vs. CER+LPS | Suppressed Keap1, promoted nuclear translocation of Nrf2 |

Note: CER = Caerulein; LPS = Lipopolysaccharide; MDA = Malondialdehyde; ROS = Reactive Oxygen Species; GSH = Glutathione. This data is from a pancreatitis model and serves as a proxy for DHK's antioxidant capacity.

Experimental Workflows and Protocols

A systematic approach is crucial for evaluating the neuroprotective potential of compounds like this compound. The workflow typically begins with in vitro screening to establish efficacy and mechanism, followed by validation in more complex in vivo models.

Detailed Experimental Protocols